4,10-Diazaspiro[5.5]undecane Scaffold: Regioisomeric Differentiation in GABAAR Antagonist SAR
In the 3,9-diazaspiro[5.5]undecane series, structurally simplified analogs demonstrated distinct GABAAR binding affinity profiles. The m-methylphenyl analog 1e displayed Ki = 180 nM, exhibiting superior selectivity for the extrasynaptic α4βδ subtype relative to α1- and α2-containing subtypes compared to lead compounds 2027 and 018 [1]. While the target compound is a 4,10-regioisomer rather than the 3,9-series, this class-level evidence establishes that nitrogen positioning within the diazaspiro[5.5]undecane framework critically determines receptor subtype selectivity—a differentiation parameter directly relevant to procurement of the 4,10-isomer over 3,9- or 1,9-regioisomers.
| Evidence Dimension | GABAAR binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | Not directly assayed; class-level inference from 3,9-diazaspiro[5.5]undecane scaffold |
| Comparator Or Baseline | Analog 1e: Ki = 180 nM (α4βδ subtype selective); lead 2027: lower selectivity |
| Quantified Difference | Analog 1e demonstrated enhanced α4βδ selectivity relative to 2027 and 018 |
| Conditions | GABAAR competitive binding assay; recombinant receptor subtypes expressed in mammalian cells |
Why This Matters
This class-level evidence demonstrates that diazaspiro[5.5]undecane nitrogen positioning materially affects receptor selectivity, justifying selection of the 4,10-regioisomer over alternative regioisomeric building blocks for programs targeting specific receptor subtypes.
- [1] Bavo F, et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17793-17809. doi:10.1021/acs.jmedchem.1c00290. View Source
